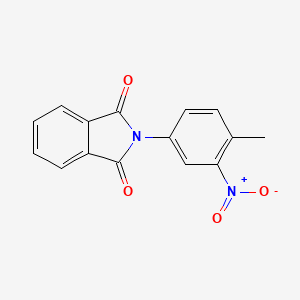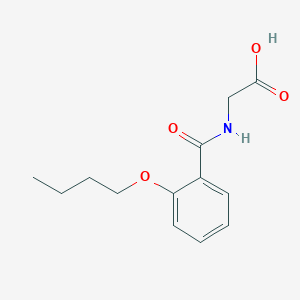![molecular formula C14H21N3O4S B5568995 N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)
N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting with the reaction of key precursor molecules in the presence of catalysts or activating agents. For example, the synthesis of related compounds might involve stirring a precursor with an amine in a solvent, followed by the addition of a dehydrating agent or a catalyst to facilitate the reaction (G. Sharma et al., 2018; M. Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These studies can reveal the orthorhombic crystal systems, space groups, and intermolecular hydrogen bonds, providing insights into the compound's structural characteristics (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide can include interactions with various reagents, leading to the formation of new derivatives with diverse functional groups. These reactions can be influenced by factors such as the presence of catalysts, reaction temperature, and the nature of the substituents (L. Muruganandam & K. Krishnakumar, 2012).
科学的研究の応用
Synthetic and Pharmacological Studies
N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide derivatives have been explored for their synthetic versatility and potential pharmacological benefits. A notable study focused on synthesizing new analogs of paracetamol with substitutions in the phenyl moiety and sulfonamide, modified by inserting morpholine. These derivatives exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting their potential as superior anti-nociceptive and anti-inflammatory drugs (Ahmadi et al., 2014).
Antimicrobial Properties
Research on sulfonamide derivatives, including those with morpholine groups, has indicated significant antimicrobial properties. One study evaluated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various standard and multi-resistant strains of bacteria and fungi. Despite high minimum inhibitory concentrations (MICs), the compound showed potential in combination with other antibiotics to reduce MIC values against certain pathogens, hinting at its role in combating multidrug-resistant strains (Oliveira et al., 2015).
Antifungal and Anticancer Activities
The antifungal activities of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been studied, showing promising results against Candida species and broad-spectrum activity against other fungi such as Aspergillus species, molds, and dermatophytes. This research highlights the potential of these compounds in developing new antifungal therapies (Bardiot et al., 2015). Additionally, novel sulfonamide derivatives, including those with morpholinophenyl moieties, have been synthesized and screened for their cytotoxic activities against cancer cell lines, showing potential as anticancer agents (Ghorab et al., 2015).
Chemical Synthesis and Molecular Docking
Compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized, with molecular docking analysis confirming their potential as anticancer drugs. This underscores the versatility of acetamide derivatives in synthesizing compounds with significant biological activities (Sharma et al., 2018).
特性
IUPAC Name |
N-[4-(2-morpholin-4-ylethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12(18)16-13-2-4-14(5-3-13)22(19,20)15-6-7-17-8-10-21-11-9-17/h2-5,15H,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMONYKERYXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)
![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)
![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)
![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)